ic261
概要
説明
IC261は、カゼインキナーゼ1(CK1)のATP競合阻害剤としての役割で知られている低分子化合物です。
準備方法
IC261は、インドリン-2-オンコア構造の形成を含む一連の化学反応によって合成することができます。 合成経路は一般的に、適切なアニリン誘導体と適切なアルデヒドの縮合、続いて環化およびさらなる官能基化を行い、目的の置換基を導入することです .
化学反応の分析
IC261は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応は、this compound上の官能基を修飾するために実施することができます。
置換: This compoundは、インドリン-2-オンコアにさまざまな置換基を導入するために置換反応を起こすことができます。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
IC261 has a wide range of scientific research applications, including:
作用機序
IC261は、主にカゼインキナーゼ1を阻害することでその効果を発揮します。カゼインキナーゼ1は、さまざまな細胞プロセスに関与するセリン/スレオニン特異的タンパク質キナーゼファミリーです。 カゼインキナーゼ1のATP結合部位に結合することにより、this compoundは標的タンパク質のリン酸化を防ぎ、細胞周期の進行を阻害し、アポトーシスを誘導します。 . さらに、this compoundは、チューブリンに結合することで微小管の重合を阻害し、さらにその抗がん効果に貢献しています。 .
類似化合物の比較
This compoundは、カゼインキナーゼ1と微小管の重合に対する二重の阻害活性があるため、他の類似化合物とは異なります。類似化合物には以下が含まれます。
類似化合物との比較
IC261 is unique compared to other similar compounds due to its dual inhibitory activity on casein kinase 1 and microtubule polymerization. Similar compounds include:
Colchicine: A well-known microtubule inhibitor that binds to the colchicine binding site on tubulin.
PF4800567: Another selective inhibitor of casein kinase 1 epsilon, which does not induce cell death like this compound. This compound’s ability to target both casein kinase 1 and microtubules makes it a valuable compound for studying the interplay between these two cellular components.
生物活性
IC261 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which are serine/threonine kinases involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in colon cancer.
The biological activity of this compound is primarily attributed to its inhibition of CK1δ and CK1ε, which play crucial roles in tumorigenesis. Research indicates that the expression levels of these kinases are often elevated in cancerous tissues, correlating with poor differentiation and prognosis. By inhibiting CK1δ/ε, this compound promotes apoptosis and reduces cell proliferation in cancer cells.
Key Findings:
- Inhibition of Cell Proliferation : this compound significantly decreases the viability and proliferation of various colon cancer cell lines (e.g., RKO, LOVO, HCT116, SW480) as evidenced by MTT assays. For instance, treatment with this compound at varying concentrations led to a marked reduction in cell viability .
- Induction of Apoptosis : The compound increases apoptotic rates in treated cells, as shown by elevated levels of cleaved caspase-3, a marker for apoptosis .
- Regulation of Aerobic Glycolysis : Interestingly, this compound has been shown to enhance aerobic glycolysis in colon cancer cells through a mechanism involving the p53 pathway. The downregulation of p53 by this compound affects the expression of glycolysis-related genes such as TIGAR and GLUT1 .
Case Studies
Several studies have explored the effects of this compound on different types of cancer:
- Colon Cancer : A study demonstrated that this compound inhibited the growth of colon cancer cells while promoting aerobic glycolysis. The findings suggested that targeting CK1δ/ε could be an effective strategy for combination therapies in treating colon cancer .
- Breast Cancer : In another investigation, this compound was assessed for its antiproliferative effects against breast cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 μM, suggesting its potential utility in breast cancer therapy .
- Prostate Cancer : Research involving prostate cancer cells also revealed that this compound effectively induced cell cycle arrest and apoptosis, highlighting its broad-spectrum anticancer activity .
Data Summary
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Effect on Proliferation | Effect on Apoptosis |
---|---|---|---|---|
Colon Cancer | RKO | 0.2 | Significant reduction | Increased |
LOVO | 0.3 | Significant reduction | Increased | |
HCT116 | Not specified | Significant reduction | Increased | |
SW480 | Not specified | Significant reduction | Increased | |
Breast Cancer | MCF-7 | 10 | Significant reduction | Not specified |
Prostate Cancer | PC-3 | Not specified | Significant reduction | Increased |
特性
IUPAC Name |
(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYTZXCZDNOJW-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186611-52-9 | |
Record name | IC 261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。